molecular formula C13H22O2 B1581846 Isoamyl 2-octynoate CAS No. 68555-60-2

Isoamyl 2-octynoate

Cat. No.: B1581846
CAS No.: 68555-60-2
M. Wt: 210.31 g/mol
InChI Key: OTJSOSMJTUKXJR-UHFFFAOYSA-N
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Description

Isoamyl 2-octynoate, also known as 3-methylbutyl oct-2-ynoate, is an organic compound with the molecular formula C13H22O2. It is an ester formed from isoamyl alcohol and 2-octynoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoamyl 2-octynoate can be synthesized through the esterification reaction between isoamyl alcohol and 2-octynoic acid. This reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the continuous addition of isoamyl alcohol and 2-octynoic acid into a reactor, along with the acid catalyst. The reaction mixture is then heated under controlled conditions to achieve the desired yield of this compound. The product is subsequently purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Isoamyl 2-octynoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to isoamyl alcohol and 2-octynoic acid.

    Reduction: The ester group in this compound can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines to form amides.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride (LiAlH4), dry ether.

    Substitution: Amines, heat.

Major Products Formed

    Hydrolysis: Isoamyl alcohol and 2-octynoic acid.

    Reduction: Isoamyl alcohol.

    Substitution: Amides.

Scientific Research Applications

Isoamyl 2-octynoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of isoamyl 2-octynoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group in this compound can undergo hydrolysis to release isoamyl alcohol and 2-octynoic acid, which can then interact with various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used .

Comparison with Similar Compounds

Isoamyl 2-octynoate can be compared with other esters, such as:

    Isoamyl acetate: Known for its banana-like odor, isoamyl acetate is used in the production of fragrances and flavoring agents.

    Isoamyl butyrate: This ester has a fruity odor and is used in the food and beverage industry as a flavoring agent.

    Isoamyl formate: Known for its pleasant odor, isoamyl formate is used in the production of perfumes and flavoring agents.

This compound is unique due to the presence of the 2-octynoic acid moiety, which imparts distinct chemical and physical properties compared to other isoamyl esters .

Properties

IUPAC Name

3-methylbutyl oct-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O2/c1-4-5-6-7-8-9-13(14)15-11-10-12(2)3/h12H,4-7,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJSOSMJTUKXJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC#CC(=O)OCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7071654
Record name 2-Octynoic acid, 3-methylbutyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7071654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68555-60-2
Record name 3-Methylbutyl 2-octynoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68555-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Octynoic acid, 3-methylbutyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068555602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Octynoic acid, 3-methylbutyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Octynoic acid, 3-methylbutyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7071654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylbutyl oct-2-ynoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.064.923
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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